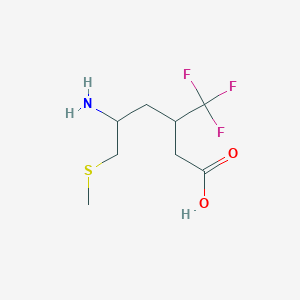
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added using methylthiolating agents such as methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary and secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-6-(methylsulfanyl)hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Methylsulfanyl)-3-(trifluoromethyl)hexanoic acid:
5-Amino-3-(trifluoromethyl)hexanoic acid: Lacks the methylsulfanyl group, altering its chemical behavior.
Uniqueness
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methylsulfanyl groups provide sites for further chemical modification and biological interactions.
Propriétés
Formule moléculaire |
C8H14F3NO2S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
5-amino-6-methylsulfanyl-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C8H14F3NO2S/c1-15-4-6(12)2-5(3-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
Clé InChI |
FRIDHJACTCBJCO-UHFFFAOYSA-N |
SMILES canonique |
CSCC(CC(CC(=O)O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



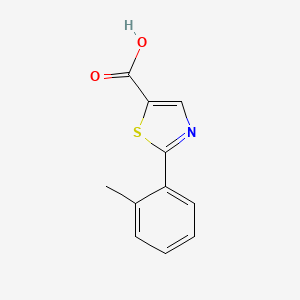
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
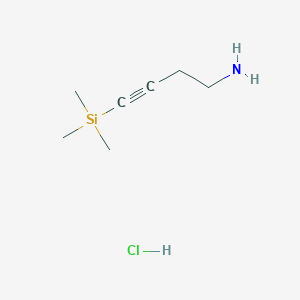

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
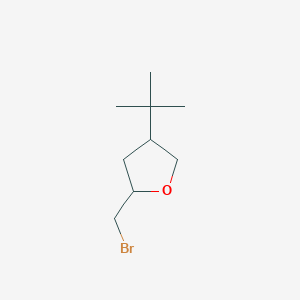
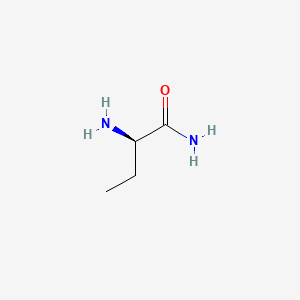
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)

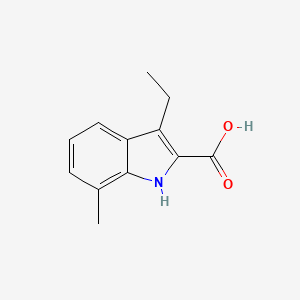
![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)

